
N-(1H-1,3-benzodiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-1,3-benzodiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H11N7O and its molecular weight is 305.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1H-1,3-benzodiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a benzodiazole moiety, a pyrazole ring, and a pyridazine core, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H13N5O. It possesses significant molecular weight and specific electronic properties that influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C17H13N5O |
Molecular Weight | 303.318 g/mol |
IUPAC Name | N-[3-(1H-benzodiazol-2-yl)-1H-pyrazol-4-yl]benzamide |
CAS Number | Not available |
Melting Point | Not specified |
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In various studies, it has been shown to inhibit the proliferation of cancer cells through multiple mechanisms.
- Inhibition of mTORC1 Pathway : Similar compounds have demonstrated the ability to inhibit the mechanistic target of rapamycin complex 1 (mTORC1), leading to reduced cell growth and increased autophagy in cancer cells .
- Regulation of Apoptosis : The compound may also modulate apoptotic pathways by affecting key proteins involved in cell survival and death, such as p53 and BIRC5 .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzodiazole or pyrazole rings can significantly affect biological activity.
Table 2: Structure–Activity Relationship Insights
Substituent Position | Substituent Type | Effect on Activity |
---|---|---|
Para | Electronegative Aromatic | Increased potency |
Ortho | Halogen | Enhanced binding affinity |
Case Studies
Several studies have evaluated the biological activity of related compounds that share structural features with this compound.
Study 1: Antiproliferative Effects
In a study involving pancreatic cancer cell lines (MIA PaCa-2), compounds structurally similar to this compound showed submicromolar antiproliferative activity. These compounds reduced mTORC1 activity and increased autophagy levels under basal conditions while disrupting autophagic flux during nutrient refeeding .
Study 2: Mechanistic Insights
Another investigation focused on the compound's ability to induce apoptosis in prostate cancer cells. The study highlighted that the compound could effectively trigger apoptotic pathways through modulation of p53 signaling and inhibition of anti-apoptotic proteins such as BIRC5 .
Aplicaciones Científicas De Investigación
Structural Overview
The compound features a complex structure characterized by a benzodiazole moiety, a pyrazole ring, and a pyridazine core. This unique arrangement contributes to its diverse biological activities and makes it a valuable scaffold for drug discovery.
Anticancer Activity
Research indicates that derivatives of pyridazine and pyrazole exhibit significant anticancer properties. For instance, compounds with similar scaffolds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the benzodiazole moiety may enhance these effects by interacting with specific biological targets.
Anti-inflammatory Properties
Studies have reported that pyridazine derivatives possess anti-inflammatory activities comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) but with reduced gastrointestinal side effects. For example, certain 4,5-dihalo-pyridazinone derivatives have demonstrated potent analgesic effects without ulcerogenic risks . This makes N-(1H-1,3-benzodiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide a candidate for further development in pain management therapies.
Synthetic Intermediates
The compound serves as an important synthetic intermediate in the development of new materials and pharmaceuticals. Its ability to form metal complexes has implications for catalysis and material science . The versatility of the pyrazole and pyridazine rings allows for modifications that can lead to novel compounds with tailored properties.
Quantum Chemistry Applications
Research into the stereochemical properties of heterocyclic compounds like this compound has utilized advanced techniques such as NMR spectroscopy and quantum chemical calculations. These studies contribute to a deeper understanding of molecular interactions and can guide the design of compounds with specific biological activities .
Cytochrome P450 Inhibition
The inhibition of cytochrome P450 isoforms is critical in pharmacology for understanding drug metabolism and potential interactions. Heterocyclic compounds have been studied for their ability to selectively inhibit these enzymes, which is essential for developing safer therapeutic agents .
Bioactive Scaffolds
The imidazo[1,2-b]pyridazine scaffold has been identified as a promising structure for developing kinase inhibitors. This highlights the potential of this compound in targeting specific pathways involved in diseases such as cancer .
Case Study 1: Anticancer Activity
In a study examining various pyridazine derivatives, one compound structurally similar to this compound was found to inhibit the growth of breast cancer cells effectively. The mechanism involved the downregulation of anti-apoptotic proteins, leading to increased apoptosis in cancer cells .
Case Study 2: Anti-inflammatory Effects
Another investigation evaluated the anti-inflammatory effects of pyrazole derivatives in animal models. The results indicated that compounds with similar structural features exhibited significant reductions in inflammation markers without causing gastrointestinal damage, supporting their potential as safer alternatives to traditional NSAIDs .
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O/c23-14(19-15-17-10-4-1-2-5-11(10)18-15)12-6-7-13(21-20-12)22-9-3-8-16-22/h1-9H,(H2,17,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTMYOHNCLTDOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.